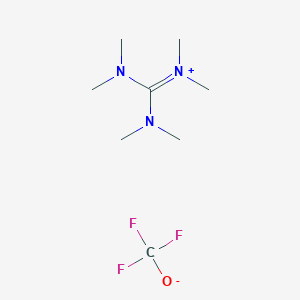
Hexamethylguanidinium trifluoromethanolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexamethylguanidinium trifluoromethanolate is an organic salt that utilizes the hexamethylguanidinium cation . It is a key component in the synthesis and characterization of new solid-state electrolytes, which are crucial for the development of safer and more reliable electrochemical energy storage technologies .
Synthesis Analysis
The synthesis of this compound involves the use of the hexamethylguanidinium cation with different anions . The process includes an in-depth characterization of a range of new Organic Ionic Plastic Crystals (OIPCs) utilizing the hexamethylguanidinium cation .Molecular Structure Analysis
The molecular structure of this compound is complex and involves the hexamethylguanidinium cation . The cation can exhibit significant disorder, which is advantageous for plasticity and future use of these materials as high ionic conductivity matrices .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to its role in the synthesis of new solid-state electrolytes . The reactions involve the hexamethylguanidinium cation with different anions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound have been investigated in depth . These investigations have included the thermal, structural, transport properties, and free volume in the different salts .Mechanism of Action
Target of Action
The compound is part of a class of materials known as Organic Ionic Plastic Crystals (OIPCs), which are being investigated for their potential use in electrochemical energy storage technologies .
Mode of Action
It is known that the hexamethylguanidinium cation can exhibit significant disorder, which is advantageous for plasticity and future use of these materials as high ionic conductivity matrices .
Biochemical Pathways
The compound’s influence on the thermal, structural, and transport properties of oipcs has been investigated .
Result of Action
It is known that the compound can support high ionic conductivity, with good electrochemical and thermal stability .
Action Environment
The action of Hexamethylguanidinium trifluoromethanolate can be influenced by environmental factors. For instance, the choice of OIPC-forming ions can influence the compound’s thermal, structural, and transport properties .
Safety and Hazards
Future Directions
The future directions for Hexamethylguanidinium trifluoromethanolate are promising. It is identified as a particularly promising compound for use as an electrolyte, with good electrochemical stability and soft mechanical properties . The findings introduce a range of new materials to the solid-state electrolyte arena .
Properties
IUPAC Name |
bis(dimethylamino)methylidene-dimethylazanium;trifluoromethanolate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N3.CF3O/c1-8(2)7(9(3)4)10(5)6;2-1(3,4)5/h1-6H3;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPQLKLKXTZDZJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=[N+](C)C)N(C)C.C([O-])(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-O-tert-butyl 3-O-methyl 5,7-dihydropyrrolo[3,4-b]pyridine-3,6-dicarboxylate](/img/structure/B6336534.png)










